4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzoxazinone core, and dimethoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Construction of the Benzoxazinone Core: The benzoxazinone core is formed through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzoxazinone core, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: Its structural features may be exploited in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, the oxadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-one
- 3,4-Dimethoxyphenylacetic acid
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
Uniqueness
The uniqueness of 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 4-{[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS Number: 1206990-13-7) is a novel organic compound that integrates a benzoxazinone core with an oxadiazole moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.
Molecular Structure
The molecular formula of the compound is C20H19N3O5, with a molecular weight of approximately 381.388 g/mol. Its structure comprises a benzoxazinone framework attached to an oxadiazole ring and a dimethoxyphenyl substituent.
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer activity. For example, compounds similar to the one have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
5a | MCF-7 | 15.63 | Induces apoptosis via p53 activation |
5b | U-937 | <2.78 | Modulates cell cycle arrest |
Targeted Compound | MDA-MB-231 | 10.38 | Inhibits HDAC activity |
These results suggest that the compound may also induce apoptosis and inhibit cell proliferation in various cancer models, similar to established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
Research has shown that benzoxazinones possess anti-inflammatory properties. The incorporation of the oxadiazole ring may enhance these effects by modulating inflammatory pathways. Further studies are needed to elucidate the specific mechanisms involved.
Study on Oxadiazole Derivatives
A comprehensive study published by MDPI highlighted various oxadiazole derivatives' biological activities. It was found that certain derivatives exhibited superior cytotoxicity compared to traditional chemotherapeutics across multiple cancer cell lines .
Key Findings:
- Cytotoxicity : Some derivatives showed IC50 values significantly lower than those of established drugs.
- Mechanisms : Flow cytometry analyses indicated that these compounds could induce apoptosis through caspase activation and p53 pathway modulation.
Research on Benzoxazinones
Another relevant study focused on the biological evaluation of benzoxazinone derivatives, revealing their potential as anticancer agents due to their ability to inhibit tumor growth in vivo .
Notable Results:
- In Vivo Efficacy : Compounds demonstrated significant tumor reduction in animal models.
- Safety Profile : Toxicological assessments indicated acceptable safety margins at therapeutic doses.
Properties
IUPAC Name |
4-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-methyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-12-7-8-15-14(9-12)23(18(24)11-27-15)10-17-21-20(22-28-17)13-5-4-6-16(25-2)19(13)26-3/h4-9H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVYBDLZJGMKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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